molecular formula C9H9N3O2 B2985569 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid CAS No. 933718-59-3

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid

Cat. No.: B2985569
CAS No.: 933718-59-3
M. Wt: 191.19
InChI Key: BFWIIULHXIRTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of the Imidazo[4,5-c]pyridine Core in Bioactive Compounds

The imidazo[4,5-c]pyridine core comprises a fused imidazole and pyridine ring system, with nitrogen atoms at positions 1, 3, and 7 (Figure 1). This arrangement confers aromatic stability , hydrogen-bonding capacity , and electronic diversity , enabling interactions with enzymes, receptors, and nucleic acids. The incorporation of a propanoic acid moiety at the C2 position introduces a flexible spacer and ionizable carboxyl group, which enhances aqueous solubility and facilitates interactions with polar binding pockets.

Key Structural Features Driving Bioactivity:

  • Planar Aromatic System : The fused rings enable π-π stacking with aromatic residues in protein active sites, as observed in kinase inhibitors targeting cancer pathways.
  • Nitrogen-rich Environment : The three nitrogen atoms participate in hydrogen bonding with biological targets, such as the ATP-binding site of bacterial glucosamine-6-phosphate synthase.
  • Sidechain Versatility : The propanoic acid group allows for salt bridge formation with lysine or arginine residues, critical for modulating TNFα signaling in inflammatory diseases.
Table 1: Structural Modifications and Pharmacological Outcomes
Substituent Position Functional Group Biological Impact Reference
C2 Propanoic acid Enhanced solubility; TNFR1 antagonism in autoimmune disorders
C5 Methyl Improved Gram-positive antibacterial activity against Staphylococcus aureus
N1 Aryl sulfonamide Selective inhibition of Mycobacterium tuberculosis enoyl-ACP reductase

Recent studies highlight the role of the propanoic acid sidechain in conformational restriction , where the carboxylate group stabilizes ligand-receptor complexes through electrostatic interactions. For example, molecular docking simulations demonstrate that 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid forms a salt bridge with Arg92 of TNFα, disrupting its trimerization and downstream pro-inflammatory signaling.

Historical Evolution of this compound Derivatives in Drug Discovery

The journey of imidazo[4,5-c]pyridine derivatives began in the early 2000s with their identification as GABAA receptor modulators . However, the strategic incorporation of carboxylic acid substituents emerged later, driven by the need to improve pharmacokinetic properties and target selectivity.

Milestones in Derivative Development:

  • 2000–2010 : Initial syntheses focused on unsubstituted imidazo[4,5-c]pyridines via condensation of 3,4-diaminopyridine with carboxylic acids under thermal conditions. These compounds showed modest antimicrobial activity but poor solubility.
  • 2014 : Microwave-assisted synthesis using DBU and T3P catalyst enabled efficient preparation of C2-substituted derivatives, including propanoic acid analogues, with reduced reaction times (<30 minutes).
  • 2016 : Introduction of sulfonamide and urea groups at C5/C7 positions yielded derivatives with potent antimycobacterial activity (MIC = 1.56 µg/mL against M. tuberculosis).
  • 2020s : Patent filings revealed this compound as a lead candidate for TNFα modulation, validated in murine models of rheumatoid arthritis.
Table 2: Historical Timeline of Key Advancements
Year Development Impact
2000 First report of imidazo[4,5-c]pyridine antimicrobial activity Launched interest in heterocycle as antibacterial scaffold
2014 Microwave synthesis of carboxylate derivatives Enabled scalable production of water-soluble analogues
2016 Antimycobacterial derivatives with sulfonamide groups Addressed drug-resistant tuberculosis strains
2023 TNFα modulation via propanoic acid sidechain Expanded applications to autoimmune and neurodegenerative diseases

The evolution of this compound reflects a shift toward multifunctional drug design , where the core scaffold is optimized for both target affinity and druggability. For instance, the carboxylate group not only improves solubility but also serves as a bioisostere for phosphate groups in kinase inhibitors. Current research explores hybrid derivatives combining the propanoic acid moiety with fluorinated aryl groups to enhance blood-brain barrier penetration for neurological applications.

Properties

IUPAC Name

3-(3H-imidazo[4,5-c]pyridin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9(14)2-1-8-11-6-3-4-10-5-7(6)12-8/h3-5H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWIIULHXIRTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933718-59-3
Record name 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal and ammonia, leading to the formation of the imidazole ring fused with the pyridine ring . The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

To contextualize the properties of 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid, we compare it with structurally or functionally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues in Imidazopyridine Family
Compound Name Core Structure Substituents Key Features Reference
This compound Imidazo[4,5-c]pyridine Propanoic acid at position 2 Acidic group enhances solubility; potential for hydrogen bonding.
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Bromo, furan-2-yl, prop-2-ynyl groups Alkyne group enables click chemistry; bromo substitution increases lipophilicity.
3-[3-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl]propanoic acid Imidazo[4,5-b]pyridine Cyclopropylmethyl, propanoic acid Cyclopropyl group improves metabolic stability; similar acid functionality.

Key Differences :

  • Core Heterocycle : The [4,5-c] vs. [4,5-b] imidazopyridine isomers exhibit distinct electronic environments, affecting binding interactions. The [4,5-c] isomer may offer enhanced π-stacking due to altered ring conjugation .
  • Substituents: The propanoic acid group in the target compound contrasts with alkynes (e.g., prop-2-ynyl) or cyclopropylmethyl groups in analogues, altering solubility and reactivity.
Functional Analogues with Propanoic Acid Moieties
Compound Name Core Structure Biological Activity Physicochemical Properties Reference
This compound Imidazopyridine Potential kinase inhibition LogP: ~1.2 (predicted); pKa: ~4.5 (carboxylic acid)
3-((5-(4-Nitrobenzylidene)-4-oxothiazol-2-yl)amino)propanoic acid Thiazole Antimicrobial activity LogP: ~2.8; pKa: ~3.9
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)pyridinyl)oxy)phenoxy)propanoic acid) Phenoxy-pyridine Herbicidal (ACCase inhibitor) LogP: ~3.5; pKa: ~3.7

Key Differences :

  • Biological Targets : The imidazopyridine derivative may target mammalian enzymes (e.g., kinases), while haloxyfop acts on plant acetyl-CoA carboxylase .
  • Acidity : The target compound’s pKa (~4.5) is slightly higher than haloxyfop’s (~3.7), suggesting differences in ionization under physiological conditions.

Biological Activity

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid is a compound characterized by its unique imidazo[4,5-c]pyridine moiety combined with a propanoic acid functional group. This structural configuration is believed to contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 933718-59-3

The presence of the imidazo ring enhances the compound's reactivity and solubility, which are critical for its biological interactions and therapeutic applications .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the context of pharmacological applications. The following sections outline specific areas of research regarding its biological activity.

1. Pharmacological Potential

Research has suggested that this compound may interact with various biological targets, potentially influencing pathways relevant to cancer treatment and other diseases:

  • Mechanism of Action : Investigations into the binding affinity of this compound with specific receptors are ongoing. Understanding these interactions is crucial for determining its pharmacodynamics and pharmacokinetics .

2. Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrate that this compound may inhibit certain enzymatic activities associated with tumor growth. For instance, it has been shown to affect pathways involving Akt signaling, which is critical in cancer cell proliferation .
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy of this compound. Results indicate potential benefits in reducing tumor size and improving survival rates in treated subjects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acidC₉H₉N₃O₂Different imidazole ring structure; potential different biological activity
2-(1H-imidazo[4,5-b]pyridin-2-yl)acetic acidC₈H₈N₃O₂Shorter carbon chain; may exhibit different reactivity
1-(1H-imidazo[4,5-c]pyridin-2-yl)ethanolC₉H₉N₃OAlcohol functional group; potentially different solubility characteristics

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions between imidazo[4,5-c]pyridine derivatives and propanoic acid precursors. For example, coupling 3H-imidazo[4,5-c]pyridine-2-amine with a brominated propanoic acid ester under Pd-catalyzed conditions, followed by hydrolysis to yield the free acid. Structural analogs in patents (e.g., US20170216299) employ similar strategies for imidazo-pyridine scaffolds .
  • Key Considerations : Monitor reaction purity using HPLC (e.g., impurity profiling as in Reference Standards for Pharmaceutical Analysis) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks using ¹H/¹³C NMR to confirm the imidazo[4,5-c]pyridine core and propanoic acid sidechain.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, the RCSB PDB entry for a related imidazo[4,5-c]quinolinone ligand resolved its conformation via SHELX-based refinement .
    • Validation : Cross-reference experimental data with computational predictions (e.g., DFT-optimized geometries) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Modeling : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Reactivity Insights : Compare with studies on imidazo[4,5-b]pyridine derivatives, where DFT revealed charge distribution influencing binding to biological targets .
    • Validation : Correlate computational results with experimental UV-Vis or electrochemical data .

Q. What strategies resolve contradictions in crystallographic data for imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer :

  • Handling Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, as demonstrated for high-resolution macromolecular structures .
  • Disorder Modeling : Apply PART/SUMP restraints for flexible propanoic acid sidechains. Reference the RCSB PDB entry YJX, where similar ligands required anisotropic displacement parameter refinement .

Q. How to evaluate the compound’s potential as a kinase inhibitor or epigenetic modulator?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to simulate binding to kinases (e.g., JAK2) or histone demethylases (e.g., JMJD3). Compare with GSK-J1, an H3K27 demethylase inhibitor with a structurally related imidazo-pyridine scaffold .
  • In Vitro Assays : Test inhibition of histone demethylase activity via ELISA-based detection of methylated substrates .

Q. What safety protocols are recommended given limited toxicological data?

  • Methodological Answer :

  • Preliminary Assessment : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity.
  • Handling Guidelines : Follow protocols for structurally similar compounds (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone), where PPE and fume hoods are mandated due to uncharacterized toxicity .

Methodological Tables

Technique Application Example Reference
SHELXL RefinementResolving crystallographic disorderSHELX-76 to SHELXL evolution
HPLC with UV DetectionPurity analysis and impurity profilingPharmaceutical standards
DFT (B3LYP/6-31G(d))Predicting electronic propertiesImidazo[4,5-b]pyridine DFT
AutoDock VinaBinding affinity prediction for kinasesGSK-J1 inhibitor studies

Key Challenges and Contradictions

  • Synthetic Yield Variability : Patent data (e.g., US20170216299) suggests coupling reactions may yield 40-70% depending on substituent electronics .
  • Toxicity Data Gaps : While analogs like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone lack safety data, preliminary in vitro assays are advised .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.